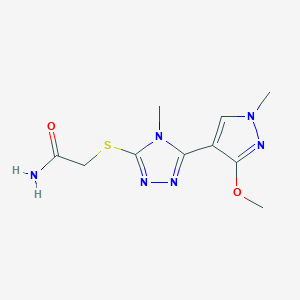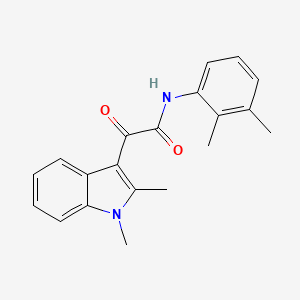
(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide” is a complex organic compound that contains a benzamide group, a thiophene ring, and a fluoro group . The benzamide group consists of a benzene ring attached to an amide group, which is a carbonyl (C=O) group attached to a nitrogen. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The fluoro group consists of a fluorine atom attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the benzamide group, the thiophene ring, and the fluoro group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could potentially make this compound polar, affecting its solubility in different solvents .Scientific Research Applications
Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions . Their ability to modulate inflammatory pathways could contribute to drug development.
Antitumor Properties: Certain thiophene derivatives have demonstrated antitumor activity. Researchers investigate their mechanisms of action and explore their potential as anticancer agents .
Analgesic and Anti-Anxiety Effects: Thiophenes may possess analgesic properties, providing pain relief. Additionally, they exhibit anti-anxiety effects, which could be relevant for treating anxiety-related disorders .
Antimicrobial Activity: Thiophene derivatives have shown promise as antimicrobial agents. Their ability to inhibit microbial growth makes them valuable in combating infections .
Estrogen Receptor Modulation: Some thiophenes act as estrogen receptor modulators, potentially influencing hormone-related conditions .
Material Science
Beyond medicine, thiophenes find applications in material science:
Light-Emitting Diodes (LEDs): Thiophene-based compounds contribute to the fabrication of light-emitting diodes (LEDs). Their electronic properties make them suitable for use in optoelectronic devices .
Conclusion
The synthesis and exploration of novel thiophene derivatives continue to be an exciting area of research. Scientists aim to design compounds with enhanced pharmacological activity and broader therapeutic applications. Keep in mind that several commercially available drugs also contain the thiophene nucleus, emphasizing its significance in drug discovery .
For further details, you can refer to the scientific literature on this compound and related research . If you need more information or have additional questions, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2S/c21-16-8-2-1-7-15(16)20(25)23-18-10-4-3-9-17(18)22-19(24)12-11-14-6-5-13-26-14/h1-13H,(H,22,24)(H,23,25)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTIGOZDXUNECW-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-fluoro-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[1-(2-Methoxy-5-methylphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2559020.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)

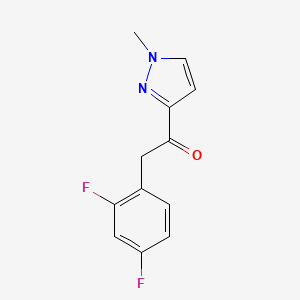

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

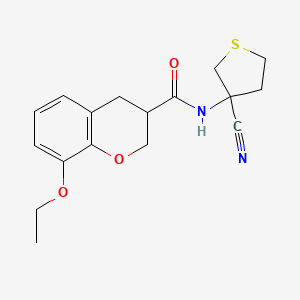
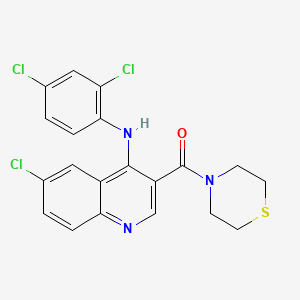
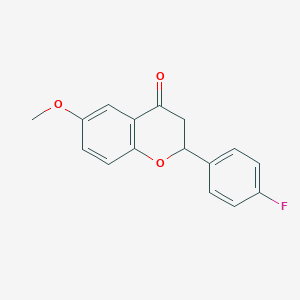
![N-(4-bromo-2-fluorophenyl)-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2559038.png)
![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)
